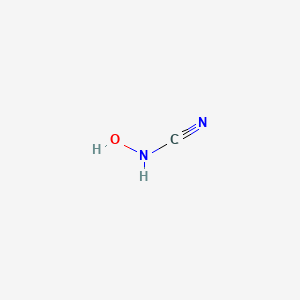

Hydroxycyanamide

CAS No.: 114045-21-5

Cat. No.: VC19146065

Molecular Formula: CH2N2O

Molecular Weight: 58.040 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114045-21-5 |

|---|---|

| Molecular Formula | CH2N2O |

| Molecular Weight | 58.040 g/mol |

| IUPAC Name | hydroxycyanamide |

| Standard InChI | InChI=1S/CH2N2O/c2-1-3-4/h3-4H |

| Standard InChI Key | ROPLCSFPUPWHGJ-UHFFFAOYSA-N |

| Canonical SMILES | C(#N)NO |

Introduction

Chemical and Physical Properties of Hydroxyurea

Structural Characteristics

Hydroxyurea (CAS No. 127-07-1) is a small organic molecule with the molecular formula CH₄N₂O₂ and a molecular weight of 76.05 g/mol. Its structure consists of a hydroxylamine group (-NHOH) linked to a carbonyl group (C=O), forming a planar configuration that facilitates interaction with metalloenzymes such as ribonucleotide reductase . The compound crystallizes as white to off-white needles and is highly soluble in water (50 mg/mL) and ethanol but insoluble in nonpolar solvents like ether or benzene .

Thermodynamic and Spectroscopic Data

Key physicochemical properties include a melting point of 135–140°C and a predicted density of 1.457±0.06 g/cm³. The pKa of hydroxyurea is approximately 10.56, reflecting its weak acidity under physiological conditions . Stability studies indicate that aqueous solutions remain viable for up to three months when stored at -20°C, while solid formulations are stable for two years at 2–8°C . Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, confirm its purity and structural integrity in pharmaceutical preparations.

Table 1: Physicochemical Properties of Hydroxyurea

| Property | Value |

|---|---|

| Molecular Formula | CH₄N₂O₂ |

| Molecular Weight | 76.05 g/mol |

| Melting Point | 135–140°C |

| Density | 1.457±0.06 g/cm³ |

| Solubility in Water | 50 mg/mL |

| pKa | 10.56±0.23 |

| Stability | 2 years (solid); 3 months (solution at -20°C) |

Synthesis and Industrial Production

Conventional Synthesis Methods

Hydroxyurea is traditionally synthesized through the reaction of ethyl carbamate with hydroxylamine hydrochloride under alkaline conditions. This method yields approximately 65% crude product, which is subsequently purified via recrystallization to achieve pharmaceutical-grade material . The reaction mechanism involves nucleophilic attack by hydroxylamine on the carbonyl carbon of ethyl carbamate, followed by elimination of ethanol.

Sustainable Synthesis Pathways

A breakthrough in green chemistry, reported in 2024, demonstrated a plasma-electrochemical cascade pathway (PECP) for synthesizing hydroxylamine—a key intermediate—directly from ambient air and water . This method employs plasma discharge to generate nitric acid (120.1 mM) from atmospheric nitrogen and water vapor, which is then electrochemically reduced to hydroxylamine using a bismuth-based catalyst. The PECP achieves a faradaic efficiency of 81.0% and a hydroxylamine yield rate of 713.1 μmol cm⁻² h⁻¹, offering a scalable and energy-efficient alternative to ammonia-dependent processes .

Mechanisms of Action and Pharmacodynamics

Ribonucleotide Reductase Inhibition

Hydroxyurea exerts its antiproliferative effects by inactivating ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. The drug undergoes intracellular oxidation to a nitroxide radical, which quenches the tyrosyl radical in the enzyme’s active site, halting DNA synthesis . This S-phase-specific activity synchronizes cells at the G1/S checkpoint, enhancing the efficacy of subsequent radiotherapy or chemotherapy.

Induction of Fetal Hemoglobin

In sickle cell disease, hydroxyurea stimulates fetal hemoglobin (HbF) production through nitric oxide-mediated activation of soluble guanylate cyclase. Elevated HbF levels inhibit hemoglobin S polymerization, reducing erythrocyte sickling and vaso-occlusive crises . Clinical trials report a 30–50% reduction in pain episodes and a 40% decrease in hospitalization rates among patients receiving hydroxyurea .

Clinical Applications and Therapeutic Efficacy

Hematologic Malignancies

Hydroxyurea is first-line therapy for chronic myeloid leukemia (CML), where it reduces leukocyte counts by 50% within two weeks of initiation . Compared to alkylating agents like busulfan, hydroxyurea exhibits a lower risk of secondary leukemia and reversible myelosuppression, making it safer for long-term use .

Sickle Cell Disease Management

A 2022 Cochrane review of nine randomized controlled trials (n=1,104) confirmed hydroxyurea’s efficacy in reducing acute pain episodes (risk ratio: 0.67; 95% CI: 0.56–0.80) and acute chest syndrome incidence (risk ratio: 0.39; 95% CI: 0.21–0.73) in sickle cell patients . Notably, children receiving hydroxyurea experienced fewer strokes and improved survival rates compared to transfusion-dependent cohorts .

Solid Tumors and Off-Label Uses

Hydroxyurea demonstrates activity against metastatic ovarian cancer and head/neck squamous cell carcinomas, often combined with radiation to exploit its radiosensitizing properties . Off-label applications include psoriasis treatment, where it modulates keratinocyte proliferation through p53-dependent pathways .

| Adverse Event | Incidence Rate (%) |

|---|---|

| Neutropenia | 25–35 |

| Thrombocytopenia | 15–25 |

| Nausea/Vomiting | 10–20 |

| Hyperpigmentation | 5–10 |

| Severe Cutaneous Reactions | <1 |

Future Directions and Research Innovations

Combination Therapies

Ongoing trials explore hydroxyurea’s synergy with histone deacetylase inhibitors (e.g., vorinostat) to enhance HbF induction in sickle cell disease. Preliminary data suggest a 2.5-fold increase in HbF levels compared to monotherapy .

Nanotechnology-Driven Delivery Systems

Liposomal and polymeric nanoparticle formulations aim to improve hydroxyurea’s bioavailability and reduce dosing frequency. A 2025 phase I trial reported a 60% reduction in plasma clearance rates with liposomal hydroxyurea, enabling weekly administration .

Environmental Impact Mitigation

The adoption of PECP synthesis methods could reduce the carbon footprint of hydroxyurea production by 70%, aligning with global sustainability goals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume